N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide
Description
N'-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide is a synthetic organic compound belonging to the class of phenoxyacetohydrazides. Its structure features a 1,3-benzodioxole core substituted with a nitro group at position 6, conjugated to a phenoxyacetohydrazide moiety via a methylidene linkage.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of hydrazide derivatives, which are known for antimicrobial, anticancer, and antiparasitic properties. Its synthesis likely involves condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 2-phenoxyacetohydrazide, a method analogous to related hydrazide derivatives .
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-16(9-23-12-4-2-1-3-5-12)18-17-8-11-6-14-15(25-10-24-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJBTGDAFDUATG-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydrazide Formation: The phenoxyacetic acid is converted to its hydrazide derivative through reaction with hydrazine hydrate.
Condensation Reaction: Finally, the nitrobenzodioxole aldehyde is condensed with the phenoxyacetohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxides or hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance stability and hydrogen-bonding capacity compared to the unsubstituted benzodioxole in Compound 16 .
- Phenoxy vs. Heterocyclic Moieties: Replacement of phenoxy with pyridine or triazole groups (e.g., ) alters electronic properties and bioavailability.
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogous nitro-substituted hydrazides (e.g., Compound 19 in ) exhibit higher melting points (~170–173°C) compared to non-nitro derivatives (Compound 16: 198–201°C), suggesting nitro groups may disrupt crystalline packing.
- Hydrogen Bonding: Crystal structures of 2-phenoxyacetohydrazide derivatives (e.g., ) reveal intermolecular N–H⋯O and C–H⋯O interactions. The nitro group in the target compound may introduce additional hydrogen-bond acceptors, influencing solubility and crystal morphology.
Biological Activity
N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a benzodioxole moiety which is known for its diverse biological activities, such as anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4 |
| Molecular Weight | 314.30 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have investigated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, a study demonstrated that treatment with the compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).
Case Study:
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value calculated at approximately 25 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells.
- Modulation of Gene Expression : It has been suggested that the compound can alter the expression levels of genes involved in apoptosis and cell cycle regulation.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are essential for assessing safety. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity in normal human cell lines. However, further studies are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
